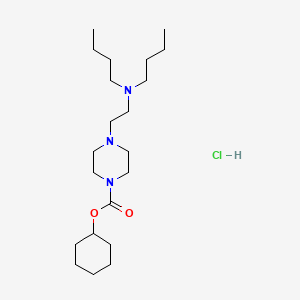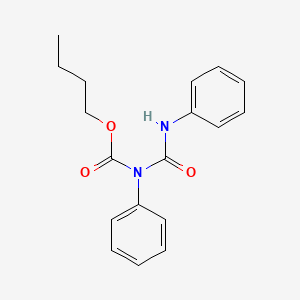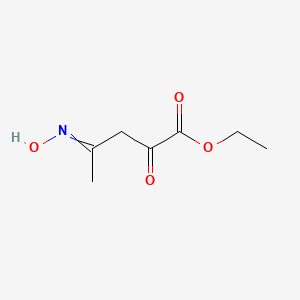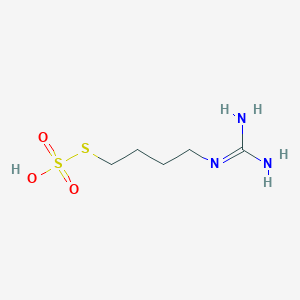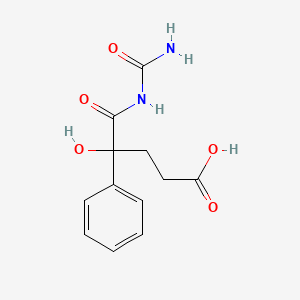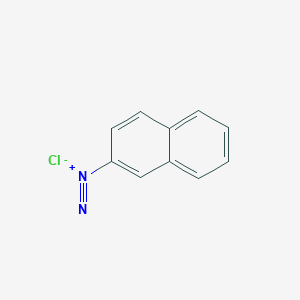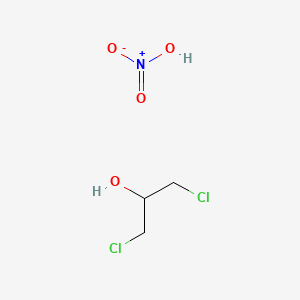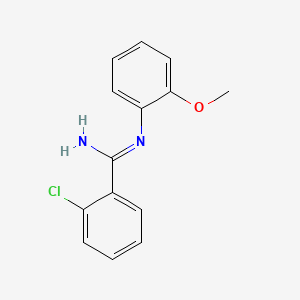![molecular formula C12H17N3O B14707356 1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea CAS No. 13515-36-1](/img/structure/B14707356.png)
1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea is an organic compound that features both aziridine and urea functional groups. Aziridine is a three-membered heterocycle containing nitrogen, known for its high reactivity due to ring strain . The compound’s structure includes a 2-methylphenyl group, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea typically involves the reaction of aziridine with an appropriate isocyanate. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the formation of the urea linkage .
Industrial Production Methods: Industrial production of this compound may involve the large-scale reaction of aziridine with 2-methylphenyl isocyanate under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxide.
Reduction: The compound can be reduced to form amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of different products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Aziridine N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted amines or thiols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in protein studies.
Medicine: Explored for its potential use in drug development due to its reactivity and ability to form stable compounds.
Mecanismo De Acción
The mechanism of action of 1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea involves the reactivity of the aziridine ring. The ring strain in aziridine makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is harnessed in various applications, including cross-linking in biological systems and polymerization in industrial processes .
Comparación Con Compuestos Similares
Aziridine: A simpler compound with a three-membered nitrogen-containing ring.
Ethyleneimine: Another aziridine derivative with similar reactivity.
2-Methylphenyl isocyanate: A precursor used in the synthesis of the compound.
Propiedades
Número CAS |
13515-36-1 |
|---|---|
Fórmula molecular |
C12H17N3O |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
1-[2-(aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C12H17N3O/c1-10-4-2-3-5-11(10)14-12(16)13-6-7-15-8-9-15/h2-5H,6-9H2,1H3,(H2,13,14,16) |
Clave InChI |
XJGRKLMNBUZKJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)NCCN2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



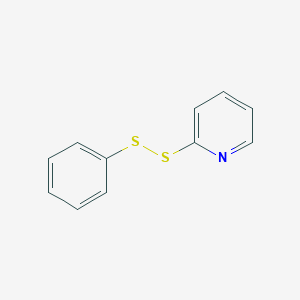
![2,3-Dimethyl-6-(piperidin-1-yl)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-ol](/img/structure/B14707279.png)
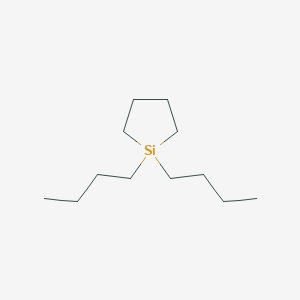
![[6-oxo-2-[(Z)-pent-3-en-1-ynyl]pyran-3-yl]-[6-oxo-2-[(E)-pent-3-en-1-ynyl]pyran-3-yl]mercury](/img/structure/B14707283.png)
